molecular formula C11H9BrO3 B180100 Ethyl 5-bromobenzofuran-3-carboxylate CAS No. 137242-41-2

Ethyl 5-bromobenzofuran-3-carboxylate

Cat. No. B180100
M. Wt: 269.09 g/mol
InChI Key: ZBKAUMXETAHVCI-UHFFFAOYSA-N
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Description

Ethyl 5-bromobenzofuran-3-carboxylate is a chemical compound with the molecular formula C11H9BrO3 . It has a molecular weight of 269.09 . It is used in research and development .


Synthesis Analysis

The synthesis of benzofuran-3-carboxylate esters, such as Ethyl 5-bromobenzofuran-3-carboxylate, has been a topic of interest in recent years . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromobenzofuran-3-carboxylate consists of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The exact mass is 267.97400 .

Scientific Research Applications

  • Pharmacologically Active Derivatives : Chapman et al. (1971) synthesized derivatives of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, including ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its bromo-derivatives, which have potential pharmacological applications (Chapman, Clarke, Gore, & Sharma, 1971).

  • Photolysis Reactions : Ang et al. (1995) investigated the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, revealing how it interacts with various nucleophiles, which is crucial for understanding its chemical behavior (Ang, Prager, & Williams, 1995).

  • Synthesis of Antimicrobial Agents : Kumari et al. (2019) described the synthesis of benzofuran aryl ureas and carbamates with antimicrobial properties, starting from 5-bromo-2-ethyl carboxylate (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

  • Organic Chemistry and Synthesis : Shekarchi et al. (2003) conducted a study on dehydrogenation and bromination of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate, contributing to the understanding of organic synthesis processes (Shekarchi, Ellahiyan, Akbarzadeh, & Shafiee, 2003).

  • Synthesis of Novel Compounds : Research by Pokhodylo and Obushak (2019) focused on synthesizing novel triazole derivatives using ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate (Pokhodylo & Obushak, 2019).

properties

IUPAC Name

ethyl 5-bromo-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKAUMXETAHVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617022
Record name Ethyl 5-bromo-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromobenzofuran-3-carboxylate

CAS RN

137242-41-2
Record name Ethyl 5-bromo-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Et2O (16.2 g, 99.5 mmol) was added to a solution of 5-bromo-2-hydroxybenzaldehyde (200 g, 995 mmol) in CH2Cl2 (500 mL), and then a solution of ethyl diazoacetate (180 g, 1.42 mol) in CH2Cl2 (500 mL) was introduced as evolution of N2 gas while the reaction was not allowed over 38° C. Once gas evolution ceased, the reaction mixture was concentrated by rotary evaporator and conc. H2SO4 (129 g, 1.29 mol, 98%) was added to the mixture while stirring. After 20 minutes, the acidic mixture was neutralized with Na2CO3 (a.q.). After the mixture was stored and crystallized overnight, ethyl 5-bromobenzofuran-3-carboxylate (100 g, yield: 75%) was obtained by filtration. 1H-NMR (400 MHz, CDCl3) δ 8.25 (s, 1H), 8.15˜8.21 (m, 1H), 7.44˜7.50 (m, 1H), 7.37˜7.42 (m, 1H), 4.41 (q, J=7.2 Hz, 2H), 1.43 (t, J=7.2 Hz, 3H).
Name
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
129 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RK Bowman, KM Bullock, RCB Copley… - The Journal of …, 2015 - ACS Publications
… amount of CuI, the enol form of the coupled keto ester (see Figure 2 for the enol structure) ring closed at 60 C to give the highly functionalized ethyl 5-bromobenzofuran-3-carboxylate …
Number of citations: 14 pubs.acs.org
AJ Peat, S Xie - Complete Accounts of Integrated Drug Discovery …, 2019 - ACS Publications
… ring closure to give the highly functionalized ethyl 5-bromobenzofuran-3-carboxylate core 40. A Suzuki coupling with cyclopropyl boronic acid, catalyzed by palladium acetate and bis[(2…
Number of citations: 0 pubs.acs.org

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